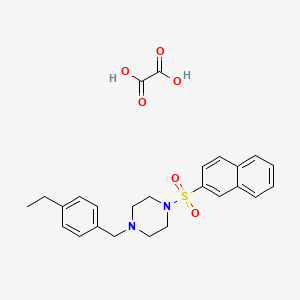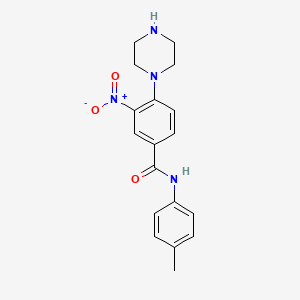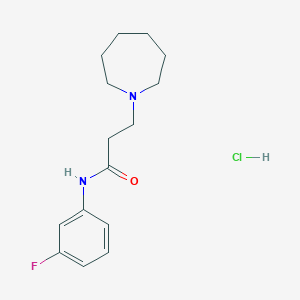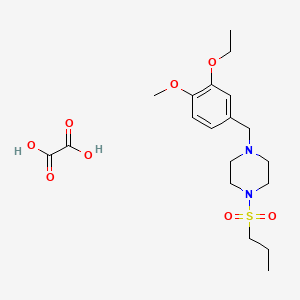![molecular formula C20H24ClN3O2 B3941836 N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known as DPCPX and is widely used in scientific research applications. This compound has gained attention due to its potential therapeutic benefits in the treatment of various diseases.
Wirkmechanismus
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide works by blocking the adenosine A1 receptors. Adenosine is a neuromodulator that plays a crucial role in various physiological processes such as sleep, pain, and inflammation. Adenosine A1 receptors are widely distributed in the brain and are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. By blocking these receptors, N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide can modulate the release of neurotransmitters and alter neuronal activity, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the severity of seizures in animal models of epilepsy. It has also been shown to have neuroprotective effects in animal models of ischemic stroke. In addition, it has been shown to improve motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide has several advantages for use in lab experiments. It is a highly selective antagonist of adenosine A1 receptors, making it useful for studying the role of these receptors in various physiological and pathological conditions. It has also been shown to have potential therapeutic benefits in the treatment of various diseases. However, one limitation is that it may have off-target effects on other receptors, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide in scientific research. One direction is to further investigate its potential therapeutic benefits in the treatment of various diseases. Another direction is to study its effects on other physiological processes such as pain and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and potential off-target effects.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide is widely used in scientific research applications. It is a selective antagonist of adenosine A1 receptors and is used to study the role of these receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic benefits in the treatment of various diseases such as Parkinson's disease, epilepsy, and ischemic stroke.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-20(25)22-17-6-4-5-16(21)15-17/h2-8,15H,9-14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOKTGDFSVCFQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(4-methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941761.png)

![6-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941768.png)


![1-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B3941787.png)

![1-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propyl]-2,5-pyrrolidinedione](/img/structure/B3941790.png)
![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)

![N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941830.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941838.png)
![N-{4-[(4-isopropyl-1-piperazinyl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3941850.png)